molecular formula C18H21N5O2 B2575511 (5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034427-34-2

(5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Katalognummer: B2575511
CAS-Nummer: 2034427-34-2
Molekulargewicht: 339.399
InChI-Schlüssel: RHUWZHFVNCXBCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates a piperazine core linked to a 5-cyclopropylisoxazole and a 6-cyclopropylpyridazine moiety, a design feature common in bioactive molecules targeting the central nervous system. Piperazine derivatives are extensively investigated for their ability to interact with neurological targets . Specifically, structural analogs featuring a piperazine carboxamide group have been identified as high-affinity and selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1) . This subunit is a validated therapeutic target for neuropathic pain and other neurological conditions, and selective inhibition can modulate calcium currents and neurotransmitter release . The inclusion of the cyclopropyl groups on both the isoxazole and pyridazine rings is a strategic modification often employed to fine-tune the compound's metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a valuable chemical tool for researchers exploring the pathophysiology of chronic pain, epilepsy, and anxiety disorders. It is intended for in vitro binding assays, mechanism-of-action studies, and as a lead structure in the synthesis of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-18(15-11-16(25-21-15)13-3-4-13)23-9-7-22(8-10-23)17-6-5-14(19-20-17)12-1-2-12/h5-6,11-13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUWZHFVNCXBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This article provides an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant research findings.

The primary mechanism through which this compound exerts its effects is by acting as a positive allosteric modulator of the α7 nAChR subtype. This receptor is implicated in various central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. Activation of α7 nAChRs enhances cognitive function and may alleviate symptoms associated with neurodegenerative diseases .

1. Modulation of Nicotinic Acetylcholine Receptors

Research indicates that the compound enhances the activity of α7 nAChRs, which are known for their role in cognitive processes and neuroprotection. The modulation of these receptors can lead to increased calcium ion influx and subsequent neuronal signaling, promoting synaptic plasticity .

2. Therapeutic Potential

The compound has been studied for its potential in treating:

  • Cognitive impairments : It may improve memory and learning deficits associated with Alzheimer's disease.
  • Parkinson's disease : By modulating α7 nAChRs, it could reduce L-DOPA-induced dyskinesia, a common side effect in chronic treatment .
  • Schizophrenia : Its action on nAChRs may help mitigate cognitive deficits observed in patients .

3. Anti-inflammatory Effects

In addition to its neurological applications, there is evidence suggesting that this compound may possess anti-inflammatory properties. This could be beneficial in conditions where inflammation contributes to disease pathology, such as in neurodegenerative disorders .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study conducted by Zhang et al. demonstrated that activation of α7 nAChRs could significantly alleviate symptoms in animal models of Parkinson's disease, suggesting that compounds like (5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone may offer therapeutic benefits .
  • Another investigation found that positive allosteric modulation of α7 nAChRs resulted in improved cognitive function in rodent models, supporting the potential use of this compound in treating cognitive impairments .

Data Table

Biological Activity Effect References
Modulation of α7 nAChREnhances cognitive function
Alleviation of L-DOPA-induced dyskinesiaReduces side effects in Parkinson's treatment
Anti-inflammatory propertiesPotentially reduces neuroinflammation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs Identified :

(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Structure: Contains a chloropyrimidine-triazole-phenylamine scaffold linked to a 4-methylpiperazine methanone. Comparison: Both compounds share a piperazine-methanone core but differ in substituents. The target compound uses cyclopropyl heterocycles, whereas w3 employs chloro-pyrimidine and methyl-triazole groups.

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a, 7b) Structure: Aminopyrazole-thiophene methanones with varying nitrile or ester substituents. Comparison: These lack the piperazine linker and cyclopropyl groups, focusing instead on thiophene-based scaffolds.

Physicochemical and Pharmacokinetic Properties

Property Target Compound w3 7a
Molecular Weight ~423.45 (calculated) 504.91 309.28
logP (Lipophilicity) ~2.8 (estimated) 3.5 1.2
H-Bond Donors 0 3 4
H-Bond Acceptors 6 8 5
Key Features Cyclopropyl groups, Piperazine Chloro, Triazole, Piperazine Thiophene, Nitrile/Ester

Key Observations :

  • The target compound’s cyclopropyl groups likely reduce metabolic oxidation compared to w3’s chloropyrimidine and methyltriazole, which may increase metabolic stability .
  • Its lower logP vs. w3 suggests improved aqueous solubility, critical for oral bioavailability.
  • The absence of H-bond donors in the target compound may enhance membrane permeability relative to 7a and w3.

Research Findings and Limitations

  • Metabolic Stability: Cyclopropyl groups are known to block cytochrome P450-mediated oxidation, suggesting superior metabolic stability for the target compound vs. w3’s chlorinated moiety .
  • Data Gaps : Experimental bioactivity and ADMET data for the target compound are absent in the provided evidence, necessitating further validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.